molecular formula C19H30O5 B1674576 Dodecyl Gallate CAS No. 1166-52-5

Dodecyl Gallate

Cat. No.: B1674576
CAS No.: 1166-52-5
M. Wt: 338.4 g/mol
InChI Key: RPWFJAMTCNSJKK-UHFFFAOYSA-N
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Description

Dodecyl gallate, also known as lauryl gallate, is a dodecyl ester of gallic acid with the molecular formula C19H30O5 and a molecular weight of 338.44 g/mol. It is a white to almost white crystalline powder . As a research chemical, it is of significant interest in several scientific fields due to its diverse biological activities and mechanisms of action. In cancer research, this compound has demonstrated potent abilities to induce apoptosis and inhibit proliferation in various human cancer cell lines, including osteosarcoma cells. Studies have shown that its mechanism involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases-8 and -3, leading to programmed cell death. It can also cause cell cycle arrest in the S-phase and disrupt mitochondrial membrane permeability . In microbiological and food science research, this compound and its microencapsulated forms exhibit strong antibacterial activity against foodborne pathogens such as Staphylococcus aureus , Bacillus cereus , and Bacillus subtilis . Its antibacterial mechanism is associated with damaging the integrity of the bacterial cell wall and membrane, leading to the release of cellular contents and ultimately cell death . Furthermore, this compound is a powerful antioxidant. Its activity is twofold: it acts as a chain-breaking antioxidant and also possesses preventive antioxidant activity by inhibiting enzymes like xanthine oxidase. The hydrophobic dodecyl group is crucial for its preventive antioxidative effects and its activity in protecting mitochondrial functions and red blood cells against oxidative stress . This combination of properties makes it a valuable compound for investigative studies in biochemistry, pharmacology, and materials science. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

dodecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFJAMTCNSJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0048189
Record name Lauryl gallate
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or creamy-white odourless solid, Solid
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Dodecyl gallate
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Solubility

Insoluble in water, freely soluble in ethanol and ether
Record name DODECYL GALLATE
Source EU Food Improvement Agents
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CAS No.

1166-52-5
Record name Dodecyl gallate
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Record name Lauryl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester
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Record name DODECYL GALLATE
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Record name Dodecyl gallate
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Melting Point

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C
Record name DODECYL GALLATE
Source EU Food Improvement Agents
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Record name Dodecyl gallate
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Preparation Methods

Acid-Catalyzed Esterification

The primary industrial method for this compound synthesis involves Fischer esterification , where gallic acid reacts with dodecanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds as follows:

$$
\text{C}7\text{H}6\text{O}5 \, (\text{gallic acid}) + \text{C}{12}\text{H}{25}\text{OH} \, (\text{dodecanol}) \xrightarrow{\text{H}^+} \text{C}{19}\text{H}{30}\text{O}5 \, (\text{this compound}) + \text{H}_2\text{O}
$$

Optimized Reaction Conditions :

  • Molar Ratio : A 1:1.2 molar ratio of gallic acid to dodecanol ensures excess alcohol drives the equilibrium toward ester formation.
  • Temperature : Reflux at 110–120°C for 6–8 hours achieves >95% conversion efficiency.
  • Catalyst Concentration : 1–2% (w/w) sulfuric acid relative to gallic acid.

Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃) to quench the acid catalyst. The crude product is then isolated via solvent extraction using ethanol or diethyl ether, leveraging this compound’s high solubility in these solvents.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) facilitate the reaction under mild conditions (40–60°C, solvent-free systems). While this method avoids corrosive acids, its industrial adoption remains limited due to higher costs and longer reaction times (24–48 hours).

Purification and Crystallization

Solvent Recrystallization

Crude this compound is purified via recrystallization from ethanol or ethanol-water mixtures. The compound’s solubility profile dictates the solvent choice:

  • Ethanol : Freely soluble at elevated temperatures (60–70°C) but crystallizes upon cooling.
  • Water : Insoluble, enabling fractional crystallization by gradual ethanol dilution.

Typical Protocol :

  • Dissolve crude product in hot ethanol (95% purity) at 70°C.
  • Filter to remove insoluble impurities.
  • Cool to 4°C for 12 hours to precipitate crystals.
  • Vacuum-filter and wash with cold ethanol.

This process yields this compound with ≥98.5% purity, as required by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Chromatographic Purification

For high-purity applications (e.g., pharmaceuticals), column chromatography using silica gel and a toluene-glacial acetic acid mobile phase (20:40:40 v/v) resolves residual gallic acid or unreacted dodecanol. Thin-layer chromatography (TLC) with phosphomolybdic acid staining validates purity, showing a single spot (Rf ≈ 0.7) under standardized conditions.

Analytical Validation and Quality Control

Identity Confirmation

JECFA mandates the following tests to verify this compound identity:

  • Melting Point : 95–98°C (after drying at 90°C for 6 hours).
  • Gallic Acid Release : Hydrolysis with sodium hydroxide yields gallic acid (melting point ≈240°C with decomposition).
  • TLC Comparison : Co-spotting with reference standards ensures no cross-contamination with analogs like octyl gallate.

Purity Assessment

Critical Parameters :

Parameter Specification Method
Loss on drying ≤0.5% (90°C, 6 hours) Gravimetric analysis
Sulfated ash ≤0.05% Incineration at 600°C
Heavy metals (as Pb) ≤10 mg/kg Atomic absorption

These criteria align with global food additive regulations, including the European Union’s E312 designation.

Industrial-Scale Production Considerations

Solvent Selection and Recovery

Ethanol is preferred for large-scale synthesis due to its low toxicity and ease of recovery via distillation. Closed-loop systems recycle >90% of ethanol, minimizing waste.

Yield Optimization

Key Factors :

  • Reagent Purity : ≥99% gallic acid and dodecanol reduce side reactions.
  • Moisture Control : Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.
  • Catalyst Recycling : Acid catalysts are neutralized and reused in subsequent batches.

Typical industrial yields range from 85–92%, with final products meeting pharmacopeial standards.

Emerging Trends and Research Gaps

Continuous Flow Synthesis

Microreactor technology enables continuous esterification, reducing reaction times to <1 hour and improving heat transfer. Pilot studies report 20% higher throughput compared to batch processes.

Biodegradable Catalysts

Research explores solid acid catalysts (e.g., sulfonated carbon) to replace liquid acids, simplifying purification and reducing corrosion.

Chemical Reactions Analysis

Types of Reactions: Dodecyl gallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Dodecyl gallate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which dodecyl gallate exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative stress. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase .

Comparison with Similar Compounds

Efficacy Against Candida albicans

DG demonstrates superior antifungal activity compared to shorter-chain gallates. In Caenorhabditis elegans models, DG increased survival rates by 60–70% during C. albicans infection, outperforming hexyl (C6) and octyl (C8) gallates . Its mechanism involves membrane disruption and inhibition of fungal NADH oxidase .

Embryotoxicity in Zebrafish

Chain length inversely correlates with toxicity in zebrafish embryos:

Compound LC₅₀ (μg/mL) Toxicity Profile Source
Hexyl gallate 10 High embryotoxicity
Octyl gallate 4.5 Moderate embryotoxicity
This compound 40 Low embryotoxicity

DG’s lower toxicity is attributed to reduced cellular uptake due to its higher hydrophobicity .

Efflux Pump Inhibition

DG and decyl gallate (C10) are potent inhibitors of the Saccharomyces cerevisiae Pdr5p efflux pump, a key driver of multidrug resistance. DG’s competitive inhibition kinetics (Kᵢ = 16 ± 1 mM) outperform decyl gallate (Kᵢ = 21 ± 3 mM) . Both compounds synergize with fluconazole, reducing its MIC against resistant C. albicans by 90% .

Antioxidant Activity

While DG excels in lipid peroxidation prevention (e.g., mitochondrial membranes), shorter-chain gallates like PG are more effective at scavenging water-soluble reactive carbonyls (e.g., methylglyoxal):

Compound Superoxide Inhibition (Xanthine Oxidase) Carbonyl Scavenging (GO/MGO) Source
Propyl gallate Weak 70.5%/67.6%
This compound Strong (IC₅₀ = 25 μM) ~50%

DG’s dodecyl group enhances membrane localization, making it more effective in lipid-rich environments .

Synergy with Antimicrobials

DG enhances the efficacy of conventional drugs:

  • Fluconazole: DG reduces fluconazole’s MIC from 0.4 mg/mL to non-inhibitory levels in C. albicans .
  • Penicillin : DG shows synergistic bactericidal effects against penicillin-resistant Streptococcus pneumoniae . This synergy arises from DG’s dual role in efflux pump inhibition and ATP depletion .

Biological Activity

Dodecyl gallate (DG) is a gallic acid ester known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its amphipathic structure, which includes a long hydrophobic dodecyl chain and a hydrophilic gallate moiety. This unique structure contributes to its ability to interact with cell membranes, facilitating its biological effects.

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. A study on MG-63 human osteosarcoma cells revealed that DG induces apoptosis through several mechanisms:

  • Caspase Activation : DG treatment led to increased activation of caspases 3 and 8, critical enzymes in the apoptotic pathway. The cleavage of poly (ADP-ribose) polymerase (PARP) was also observed, indicating the execution phase of apoptosis .
  • Cell Cycle Arrest : Flow cytometric analysis showed that DG caused S-phase cell cycle arrest and increased the sub-G1 population, suggesting enhanced cell death .
  • Bax/Bcl-2 Ratio : An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 were noted, further supporting the induction of apoptosis .

Dose-Response Relationship

The half-maximal inhibitory concentration (IC50) values for DG were determined as follows:

  • 31.15 µM at 24 hours
  • 10.66 µM at 48 hours
  • 9.06 µM at 72 hours

These results indicate a time-dependent increase in cytotoxicity .

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Key findings include:

  • Bactericidal Activity : DG was effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting oxygen consumption in bacterial cells and disrupting membrane integrity .
  • Mechanism : The antibacterial action is attributed to its ability to inhibit components of the membrane respiratory chain, leading to cell death .

Allergic Reactions

Despite its beneficial properties, this compound can also cause allergic reactions. A case study reported a 42-year-old beauty therapist experiencing allergic contact stomatitis after exposure to products containing DG. Patch testing confirmed sensitivity to this compound, highlighting the need for caution in cosmetic applications .

Summary of Biological Activities

Activity Description
AnticancerInduces apoptosis via caspase activation; causes cell cycle arrest
AntimicrobialEffective against Gram-positive bacteria, including MRSA
Allergic ReactionsCan cause allergic contact dermatitis; requires patch testing for sensitivity

Q & A

Q. What are the primary methodologies for synthesizing dodecyl gallate (DG) in laboratory settings?

DG is typically synthesized via esterification of gallic acid with dodecyl alcohol. A common protocol involves acid-catalyzed reactions (e.g., using sulfuric acid) under reflux, followed by purification via recrystallization or column chromatography. Researchers often validate purity using HPLC or NMR spectroscopy .

Q. What safety protocols should be followed when handling DG in laboratory experiments?

DG must be stored in airtight, light-resistant containers at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Disposal should comply with federal/state regulations for organic waste, with incineration as a recommended method. Refer to SDS Sections 7–9 for specific exposure controls .

Q. How does DG exhibit antifungal activity, and what model organisms are used to study this?

DG disrupts fungal cell membranes and inhibits efflux pumps (e.g., Pdr5p ATPase in Saccharomyces cerevisiae). Standard assays include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). C. elegans infected with C. albicans is a common in vivo model to evaluate DG’s efficacy .

Q. What analytical techniques are used to assess DG’s antioxidant capacity?

DG’s chain-breaking antioxidant activity is quantified via:

  • DPPH/ABTS radical scavenging assays (measuring absorbance reduction at 517/734 nm).
  • Lipid peroxidation inhibition in mitochondrial membranes using thiobarbituric acid-reactive substances (TBARS) assays.
  • Xanthine oxidase inhibition analyzed via Lineweaver-Burk plots to determine competitive/noncompetitive kinetics .

Advanced Research Questions

Q. How does DG induce apoptosis in cancer cells, and what molecular markers are indicative of this process?

DG triggers caspase-8 and caspase-3 activation, PARP cleavage, and mitochondrial membrane depolarization. Key markers include:

  • Increased Bax/Bcl-2 ratio (western blotting).
  • Sub-G1 cell population (flow cytometry).
  • Cytochrome c release (immunofluorescence). In osteosarcoma cells (MG-63), DG’s IC50 is 9.06 µM at 72 hours, with S-phase arrest observed at 40 µM .

Q. What experimental approaches elucidate DG’s synergy with antifungal drugs like fluconazole?

Chemosensitization is assessed via checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, DG (25 µM) synergizes with fluconazole (0.4 µg/mL) by inhibiting efflux pumps, reducing MICs by 8–16-fold. ATPase activity assays (e.g., malachite green phosphate detection) confirm Pdr5p inhibition .

Q. How does DG interact with lipid membranes or macromolecular complexes in delivery systems?

Molecular dynamics (MD) simulations (50 ns trajectories) show DG’s dodecyl chain embedding into amylose helices, forming V-type starch complexes. Validation includes:

  • X-ray diffraction for crystallinity changes.
  • Differential scanning calorimetry (DSC) for thermal stability. Such complexes reduce starch digestibility (22.83% slowly digestible starch) and enhance antioxidant delivery to the colon .

Q. What are the unresolved contradictions in DG’s ecotoxicological data, and how can these gaps be addressed?

Current SDS lack data on DG’s biodegradation, bioaccumulation, and soil mobility (Sections 12.1–12.6). Proposed studies include:

  • OECD 301/303 tests for aerobic degradation.
  • QSAR modeling to predict PBT/vPvB potential.
  • Microcosm assays to assess aquatic toxicity in Daphnia magna .

Methodological Considerations

Parameter Technique Key Finding Reference
Antifungal IC50Broth microdilution (CLSI M27/M38)25 µM against C. albicans
Apoptosis IC50MTT assay (MG-63 cells)9.06 µM at 72 hours
Xanthine oxidase KiLineweaver-Burk plots16 ± 1 µM (competitive inhibition)
Starch-DG complexationMD simulation + XRDV-type crystallinity; 14.17% resistant starch

Key Research Gaps

  • Long-term toxicokinetics (e.g., CYP450 metabolism).
  • In vivo efficacy in mammalian tumor models beyond murine systems.
  • Structural optimization for water solubility (e.g., nanoemulsions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl Gallate
Reactant of Route 2
Reactant of Route 2
Dodecyl Gallate

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